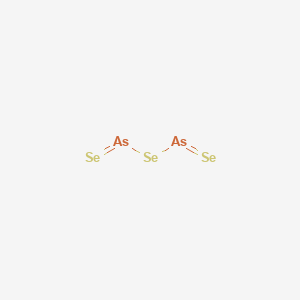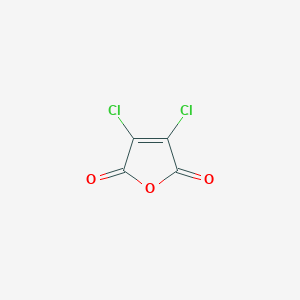
四酸化鉛
説明
Lead tetroxide, also known as lead oxide or PbO2, is a chemical compound consisting of lead and oxygen. It is a dark brown solid that is insoluble in water. Lead tetroxide is used in a variety of industrial and scientific applications, including as a catalyst in organic synthesis and as an oxidizing agent in electroplating. It is also used in the production of lead-acid batteries, as a pigment in ceramics, and as a component of some optical glasses. In addition, lead tetroxide is an important component of some medical treatments and is used in the treatment of some cancers.
科学的研究の応用
ガスセンシング
四酸化鉛は、ガスセンサーの開発に使用されてきました。 具体的には、LPG(液化石油ガス)センシングのためのポリアニリンと五酸化バナジウムとの三元複合材料の作製に使用されてきました。 . この複合材料は、導電率が向上し、抵抗が良好に変化するため、ガスセンシング用途に適しています。 .
電気化学センサー
四酸化鉛を含む遷移金属酸化物は、電気化学センサーの開発に広く使用されてきました。 . これらのセンサーは、高い選択性、感度、汎用性のために注目を集めています。 .
分析および分光光度法的研究
四酸化鉛は、分析化学における役割について調べられています。 たとえば、四酸化鉛の組成を決定することに焦点を当てた研究で使用され、正確な実験結果を得るための方法論的改善を示しています。.
材料科学
四酸化鉛は、材料科学の分野で使用されています。 それはしばしば他の材料との複合材料の合成に使用され、それらの電気的およびセンシング特性を強化します。 .
バイオテクノロジー開発
四酸化鉛は、バイオテクノロジーアプリケーションの開発に使用されています。 それはしばしばこれらのアプリケーションで使用される材料の合成に使用されます。 .
環境モニタリング
四酸化鉛ベースのセンサーは、私たちの環境の健康状態を監視する上で重要な役割を果たしています。 . それらは、工業生産、食品の安全性、環境モニタリングなどの用途で使用できます。 .
Safety and Hazards
作用機序
Target of Action
Lead tetroxide, also known as minium or red lead, is an inorganic compound with the formula Pb3O4 . It primarily targets the Acyl-CoA-binding protein . This protein binds medium- and long-chain acyl-CoA esters with very high affinity and may function as an intracellular carrier of acyl-CoA esters . It is also able to displace diazepam from the benzodiazepine (BZD) recognition site located on the GABA type A receptor .
Mode of Action
Lead tetroxide mimics other biologically important metals, such as zinc, calcium, and iron, competing as cofactors for many of their respective enzymatic reactions . For example, lead has been shown to competitively inhibit calcium’s binding of calmodulin, interfering with neurotransmitter release .
Biochemical Pathways
These strategies include biosorption, efflux, production of metal chelators like siderophores and metallothioneins, synthesis of exopolysaccharides, extracellular sequestration, and intracellular bioaccumulation .
Pharmacokinetics
Lead is known to be a neurotoxin and has been associated with brain damage and reduced cognitive capacity, especially in children . Lead exposure can result in nephropathy, as well as blood disorders such as high blood pressure and anemia .
Result of Action
The molecular and cellular effects of lead tetroxide’s action are significant. Lead is a neurotoxin and has been known to cause brain damage and reduced cognitive capacity . Lead exposure can result in nephropathy, as well as blood disorders such as high blood pressure and anemia . Lead also exhibits reproductive toxicity and can result in miscarriages and reduced sperm production .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of lead tetroxide. For instance, lead is one of the most recycled materials in widespread use and has the highest end-of-life recycling rate of all commonly used metals . This high recycling rate, coupled with the fact that both lead-based batteries and architectural lead sheet are manufactured from recycled material, significantly lowers the overall environmental impact of these products . This means that environmental impacts associated with mining and smelting of lead ores are minimized and in some cases avoided completely .
特性
IUPAC Name |
1,3,5,7-tetraoxa-2λ2,4,6λ2-triplumbaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.3Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFOQHDPRMAJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O1[Pb]O[Pb]12O[Pb]O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pb3O4, O4Pb3 | |
| Record name | LEAD TETROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Lead(II,IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead(II,IV)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Lead tetroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead_tetroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6.9e+02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid; [ICSC] Insoluble in water; [Ullmann], RED CRYSTALS OR POWDER. | |
| Record name | Lead tetraoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2544 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | LEAD TETROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | LEAD TETROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
9.1 g/cm³ | |
| Record name | LEAD TETROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS RN |
1314-41-6 | |
| Record name | Orange lead | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD TETROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q & A
A: Lead tetroxide, also known as minium, has the molecular formula Pb3O4 and a molecular weight of 685.6 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: Several spectroscopic techniques are employed to characterize lead tetroxide, including:
- X-ray diffraction (XRD): Used to determine the crystal structure and identify different phases of lead tetroxide under varying pressure conditions. []
- Scanning electron microscopy with energy dispersive spectroscopy (SEM-EDS): This technique provides information about the morphology and elemental composition of lead tetroxide, particularly in applications like analyzing red stains on heritage marble. [, ]
- Raman spectroscopy: Offers insights into the molecular vibrations and bonding within the lead tetroxide structure. This technique helps identify the presence of lead tetroxide in complex mixtures like wax seals. []
- Fourier-transform infrared (FTIR) spectroscopy: Similar to Raman spectroscopy, FTIR provides information about the functional groups and bonding present in lead tetroxide. It is also used to analyze the composition of historical artifacts containing lead tetroxide. [, ]
A: Lead tetroxide exhibits excellent anti-corrosion properties and has been historically used in protective coatings for pipelines and steel structures. Studies demonstrate that coatings containing lead tetroxide effectively protect carbon steel against corrosion in neutral salt fog environments. [, ]
A: While lead tetroxide has been used as a pigment (minium) in historical artifacts and paintings, its presence poses challenges for conservation efforts. Red stains containing lead tetroxide are difficult to remove, and the compound's toxicity raises concerns. []
A: Yes, lead tetroxide demonstrates catalytic activity in the thermal decomposition of ammonium perchlorate (AP), a compound used in solid rocket propellants. Research shows that adding lead tetroxide nanoparticles to AP significantly alters its thermal decomposition behavior, highlighting the catalytic influence. []
A: Lead tetroxide is a toxic compound and poses serious health risks upon exposure. Ingestion of contaminated food products or traditional remedies containing lead tetroxide has resulted in lead poisoning cases, emphasizing the need for public awareness and regulatory measures. [, , ]
ANone: Several analytical techniques are used to quantify lead tetroxide, including:
- EDTA complexometric titration: This volumetric method determines lead dioxide in a sample, allowing for the calculation of lead tetroxide content. []
- Inductively coupled plasma mass spectrometry (ICP-MS): This highly sensitive technique measures the elemental composition of samples, including lead. It helps determine lead levels in various matrices, such as smokeless tobacco products potentially containing lead tetroxide. []
A: Yes, the use of lead tetroxide in pyrotechnic devices, like electric matches, raises environmental concerns due to the release of lead-containing reaction products during combustion. These products can contaminate firing areas and contribute to environmental pollution. []
A: Research explores the feasibility of using nanoscale thermite materials, also known as Metastable Intermolecular Composite (MIC) materials, as potential lead-free alternatives in electric match compositions. These materials exhibit sensitivity to thermal stimuli and could offer a less toxic option. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)



